Decahydropyrazino[1,2-d][1,4]diazepine
Description
Decahydropyrazino[1,2-d][1,4]diazepine (CAS: 153894-18-9) is a fully saturated bicyclic heterocyclic compound with a molecular formula of C₈H₁₇N₃ and a molecular weight of 155.24 g/mol . Its structure consists of a pyrazine ring fused to a diazepine ring, resulting in a ten-membered bicyclic system with two nitrogen atoms at positions 1 and 2. The compound’s decahydro configuration confers rigidity and distinct stereochemical properties, influencing its reactivity and interactions in biological systems. Key physicochemical parameters include a hydrogen bond donor/acceptor count of 2/3, a topological polar surface area of 27.3 Ų, and a calculated logP (XlogP3) of -0.6, suggesting moderate hydrophilicity .
Properties
CAS No. |
153894-18-9 |
|---|---|
Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C8H17N3/c1-2-9-3-5-11-6-4-10-7-8(1)11/h8-10H,1-7H2 |
InChI Key |
XLCYOUKRVASGKM-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1CNCC2 |
Canonical SMILES |
C1CNCCN2C1CNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Homopiperazine (Hexahydro-1,4-diazepine)
Homopiperazine, a seven-membered saturated diazepine, shares the 1,4-diazepine core but lacks the fused pyrazine ring. Key differences include:
- Molecular Formula: C₅H₁₂N₂ vs. C₈H₁₇N₃ for decahydropyrazino[1,2-d][1,4]diazepine.
- Synthesis: Homopiperazine is synthesized via cyclization of ethylenediamine derivatives, while this compound requires stereospecific annulation of pyrazine precursors, often involving hydrazine derivatives .
- Applications: Homopiperazine is a common ligand in coordination chemistry, whereas this compound derivatives show promise in autoimmune disease therapy due to their constrained conformation enhancing target specificity .
Decahydropyrido[1,2-a][1,4]diazepine
This compound features a pyridine ring fused to a diazepine system. Differences include:
- Ring System: Pyridine (six-membered) vs. pyrazine (six-membered with two adjacent nitrogens) in this compound.
- Physicochemical Properties : Decahydropyrido[1,2-a][1,4]diazepine has a higher logP (0.8 vs. -0.6), indicating greater lipophilicity, which impacts blood-brain barrier penetration .
- Synthetic Routes: Pyrido-diazepines are synthesized via aza-Michael additions, contrasting with the hydrazine-based annulation used for decahydropyrazino analogs .
Benzo-Fused Diazepine Derivatives
Examples include benzo[b][1,4]diazepines and pyrazino-pyrrolo-benzodiazepines (e.g., 7H-benzo[b]pyrazino[1,2-d]pyrrolo[3,2,1-jk][1,4]benzodiazepines). Key distinctions:
- Aromaticity: Benzo-fused derivatives retain aromaticity, enhancing π-π stacking interactions in drug-receptor binding, unlike the fully saturated this compound .
- Biological Activity: Benzo-fused compounds are explored as antidepressants, while decahydropyrazino derivatives target autoimmune pathways (e.g., Roche’s patent on hydro-pyrazino-diazepines for autoimmune disorders) .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors/Acceptors | Ring System |
|---|---|---|---|---|---|
| This compound | C₈H₁₇N₃ | 155.24 | -0.6 | 2/3 | Bicyclic pyrazine-diazepine |
| Homopiperazine | C₅H₁₂N₂ | 100.16 | -1.2 | 2/2 | Monocyclic diazepine |
| Decahydropyrido[1,2-a][1,4]diazepine | C₉H₁₇N₃ | 167.25 | 0.8 | 2/3 | Bicyclic pyridine-diazepine |
| Benzo[b][1,4]diazepine | C₉H₁₀N₂ | 146.19 | 2.1 | 1/2 | Fused benzene-diazepine |
Q & A
Q. What are the key synthetic methodologies for preparing decahydropyrazino[1,2-d][1,4]diazepine, and how do they compare in efficiency?
The compound is synthesized via stereospecific routes starting from readily available precursors. For example, a high-yield method involves cyclization reactions under controlled conditions to form the fused pyrazino-diazepine ring system . Earlier approaches (e.g., from the 1980s) used hydrazine derivatives and multi-step protocols with moderate yields, while newer methods emphasize regioselectivity and reduced side products . Key steps include optimizing reaction temperature and solvent polarity to avoid ring-opening side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To resolve the complex stereochemistry of the decahydro scaffold. H and C NMR are used to confirm ring saturation and substituent positions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHN, exact mass 155.14241) .
- Chromatography : HPLC or GC-MS ensures purity, particularly for detecting impurities like partially hydrogenated intermediates .
Q. How do computational methods aid in predicting the physicochemical properties of this compound?
Tools like Molinspiration or ACD/Labs calculate properties such as:
- Hydrogen Bonding Capacity : 2 donors and 3 acceptors, critical for solubility and receptor interactions .
- Topological Polar Surface Area (TPSA) : 27.3 Ų, indicating moderate membrane permeability .
- LogP : A calculated XlogP of -0.6 suggests hydrophilicity, guiding solvent selection for biological assays .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?
The compound has one uncertain stereocenter (denoted as "1 uncertain atom center" in computational data), requiring chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution . Stereochemical control during ring closure (e.g., using chiral catalysts or templating agents) is critical for generating enantiopure intermediates, as seen in analogous benzodiazepine syntheses .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., inconsistent IC values in enzyme assays) may arise from:
- Structural Isomerism : Undetected stereoisomers or tautomers in test samples .
- Assay Conditions : Variations in buffer pH or co-solvents affecting compound stability . Rigorous batch-to-batch characterization (via H NMR and X-ray crystallography) and standardized assay protocols are recommended to ensure reproducibility .
Q. What mechanistic insights support the potential of this compound in autoimmune disease treatment?
Patent data indicates that hydrogenated pyrazino-diazepine derivatives modulate immune cell signaling pathways, possibly via inhibition of kinases or cytokine receptors . In vitro models (e.g., T-cell proliferation assays) and transcriptomic profiling can validate target engagement. Structural analogs of benzodiazepines show precedent for binding GABA receptors, suggesting cross-reactivity studies may be warranted .
Q. How do structural modifications influence the pharmacokinetic profile of this compound?
- Ring Substitution : Introducing electron-withdrawing groups (e.g., halogens) enhances metabolic stability but may reduce solubility .
- N-Methylation : Reduces hydrogen-bonding capacity, improving blood-brain barrier penetration but potentially lowering target affinity . In vivo studies in rodent models, paired with microsomal stability assays, are essential for optimizing ADME properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
